tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C9H18BrNO3. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is characterized by its tert-butyl carbamate group, which provides stability and reactivity in different chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 2-bromoethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the carbamate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates, thiocarbamates, and alkoxycarbamates.
Oxidation: Products include carbonyl compounds and oxides.
Reduction: Products include amines and alcohols.
Scientific Research Applications
tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo nucleophilic attack, leading to the formation of various derivatives. The bromine atom serves as a leaving group, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and carbamate groups .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamate
- tert-Butyl N-[2-(2-bromoethoxy)ethoxy]ethylcarbamate
- tert-Butyl N-[2-(2-bromoethoxy)ethoxy]ethoxyethylcarbamate
Uniqueness
tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the tert-butyl group enhances its steric hindrance, making it less prone to unwanted side reactions. Additionally, the carbamate group offers versatility in various chemical transformations .
Properties
CAS No. |
1698329-98-4 |
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Molecular Formula |
C10H20BrNO3 |
Molecular Weight |
282.17 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8H2,1-4H3 |
InChI Key |
XMWBHBWDIMWCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCBr |
Purity |
95 |
Origin of Product |
United States |
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